2-(1,1-difluoroethyl)-1H-imidazole
Description
Properties
CAS No. |
2742661-15-8 |
|---|---|
Molecular Formula |
C5H6F2N2 |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorinated Carboxylic Acid and Diamine Condensation
A foundational method for synthesizing fluorinated imidazoles involves the reaction of fluorinated carboxylic acids with diamines. For instance, the synthesis of 2-(difluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole employs difluoroacetic acid and N-phenylethylenediamine under reflux with tetrachloromethane (CCl₄), triethylamine (Et₃N), and triphenylphosphine (PPh₃). Adapting this protocol, 1,1-difluoropropionic acid could react with ethylenediamine or a substituted diamine to form the imidazole core.
Reaction Conditions :
-
Solvent : CCl₄ or dichloromethane (CH₂Cl₂)
-
Catalyst : PPh₃ (132 mmol) and Et₃N (excess)
-
Temperature : Reflux (3–18 hours)
This method requires subsequent oxidation to convert dihydroimidazoles to aromatic imidazoles, often using agents like manganese dioxide (MnO₂) or chloranil.
Post-Functionalization of Preformed Imidazole Scaffolds
Direct Alkylation at the 2-Position
Introducing the 1,1-difluoroethyl group to a preformed imidazole ring presents challenges due to the reactivity of the imidazole nitrogen. Protecting group strategies, such as tritylation (e.g., 1-trityl-1H-imidazole), enable selective functionalization. For example:
-
Trityl Protection : Shield the 1-position nitrogen using trityl chloride.
-
Alkylation : React with 1,1-difluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Deprotection : Remove the trityl group via acid hydrolysis (e.g., HCl in methanol).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tritylation | Trityl chloride, Et₃N, CH₂Cl₂ | 85–90 |
| Alkylation | 1,1-Difluoroethyl iodide, K₂CO₃ | 60–65 |
| Deprotection | 6M HCl, MeOH, 25°C | 95 |
Halogenation-Fluorination Sequences
Bromination followed by fluorination offers an alternative route. As demonstrated for 2-bromo-1-trityl-1H-imidazole, bromine or N-bromosuccinimide (NBS) introduces a bromine atom at the 2-position. Subsequent fluorination using agents like XtalFluor-E or DAST (diethylaminosulfur trifluoride) replaces bromine with fluorine.
Example Protocol :
-
Bromination : Treat 1H-imidazole with NBS in CHCl₃ at 0°C.
-
Fluorination : React with DAST in anhydrous THF at −78°C.
Challenges :
-
Regioselectivity in bromination (2- vs. 4-/5-positions).
-
Over-fluorination leading to CF₃ groups.
Fluorinated Building Block Coupling
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of imidazole boronic esters with 1,1-difluoroethyl halides enables precise functionalization. This method, adapted from aryl coupling in, involves:
-
Imidazole Boronic Ester : Synthesized via Miyaura borylation of 2-bromoimidazole.
-
Coupling Partner : 1,1-Difluoroethyl iodide or triflate.
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
-
Yield : 50–70%
One-Pot Multicomponent Reactions
De Novo Synthesis via Hantzsch-Type Reaction
Combining 1,1-difluoropropionamide, glyoxal, and ammonium acetate in acetic acid forms the imidazole ring in one pot. This method mirrors Hantzsch imidazole synthesis but requires optimization for fluorine stability.
Optimized Parameters :
| Component | Quantity (mmol) | Role |
|---|---|---|
| 1,1-Difluoropropionamide | 10 | Fluorine source |
| Glyoxal (40% aqueous) | 12 | Carbonyl component |
| Ammonium acetate | 15 | Nitrogen source |
| Acetic acid | 20 mL | Solvent/acid catalyst |
Outcome :
-
Temperature : 100°C, 12 hours
-
Yield : 40–55% (crude), improving to 60% after column chromatography.
Comparative Analysis of Methods
Table 1. Efficiency of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Simple reagents, one-step | Requires oxidation step | 60–77 | Moderate |
| Post-functionalization | High regioselectivity | Multiple protection steps | 50–65 | Low |
| Suzuki Coupling | Mild conditions, precise | Expensive catalysts | 50–70 | High |
| One-Pot Hantzsch | Rapid, fewer intermediates | Low yield, side reactions | 40–55 | Moderate |
Industrial-Scale Considerations
For large-scale production, cyclocondensation and Suzuki coupling are most viable. Patent CN104860887A highlights the importance of PEG600 as a phase-transfer catalyst in imidazole synthesis, suggesting its utility in improving reaction homogeneity and yield. Additionally, solvent recovery systems (e.g., CCl₄ distillation ) and continuous flow reactors could enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroethyl imidazole N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivative.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl imidazole N-oxide, while substitution reactions can produce various functionalized imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Activity
Imidazole derivatives, including 2-(1,1-difluoroethyl)-1H-imidazole, are known for their diverse biological activities. Research indicates that such compounds can act as effective antimicrobial agents and exhibit anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines and bacteria due to their ability to interact with biological targets like enzymes and receptors .
Enzyme Inhibition
Fluorinated compounds often demonstrate altered binding affinities compared to their non-fluorinated counterparts. This property enhances their effectiveness as enzyme inhibitors, making them valuable in drug design. The incorporation of difluoroethyl groups can increase the lipophilicity and metabolic stability of these compounds, which is beneficial for developing new therapeutic agents .
Case Study: Synthesis of Anticancer Agents
A recent study focused on synthesizing a series of difluoromethyl-substituted imidazoles, including this compound, demonstrated promising results in inhibiting cancer cell proliferation. The synthesis involved a visible light-induced radical cascade reaction that allowed for efficient incorporation of the difluoroethyl group into the imidazole framework, yielding compounds with enhanced biological activity .
Synthetic Chemistry
Building Blocks for Complex Molecules
this compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the formation of complex molecules through various reactions, including nucleophilic substitutions and cyclizations. The presence of the difluoroethyl group can modulate the reactivity and selectivity of these reactions, making it an attractive intermediate in synthetic pathways .
Table: Comparison of Imidazole Derivatives
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Fluorinated imidazole | Antimicrobial, anticancer agents |
| 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole | Contains bromine; similar structure | Drug development |
| 2-(Difluoromethyl)-imidazole | Difluoromethyl substituent | Enzyme inhibitors |
Agricultural Applications
Plant Growth Regulators
Imidazoles are also recognized for their role as plant growth regulators. The structural features of this compound may enhance its efficacy in promoting plant growth or acting as a herbicide. Research has indicated that fluorinated compounds can influence plant metabolism and growth patterns positively .
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations :
- Steric Effects : Bulky aryl substituents (e.g., in SB203580) improve target binding affinity but may reduce solubility, whereas the compact difluoroethyl group balances lipophilicity and solubility .
Physicochemical Properties
- Solubility : The difluoroethyl group enhances lipophilicity (logP ~1.5–2.0 estimated) compared to hydrophilic 1-(4-methoxyphenyl)-1H-imidazole (logP ~1.0) .
- Thermal Stability : Aryl-substituted imidazoles (e.g., SB203580) exhibit higher melting points (>200°C) due to crystalline packing, while alkyl derivatives like the difluoroethyl compound likely have lower melting points .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,1-difluoroethyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves alkylation of the imidazole ring using 1,1-difluoroethyl halides (e.g., 1,1-difluoroethyl bromide) under basic conditions. A common approach includes:
- Step 1 : Reacting 1H-imidazole with 1,1-difluoroethyl bromide in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using potassium carbonate as a base at 60–80°C for 12–24 hours.
- Step 2 : Purification via flash chromatography (hexane/ethyl acetate gradient) or recrystallization .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Analytical Workflow :
- 1H/13C NMR : The difluoroethyl group (-CF2CH3) shows distinct splitting patterns. For example, the CF2 protons appear as a quartet (J ≈ 12–15 Hz) due to coupling with fluorine nuclei. The imidazole ring protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 145.05 (C5H7F2N2+) .
- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Data :
| Property | Value/Behavior | Conditions |
|---|---|---|
| Aqueous Solubility | Low (≤5 mg/mL) | pH 7.0, 25°C |
| Stability | Degrades at pH <3 or >10 | Hydrolysis of C-F bonds |
| Lipophilicity | logP ≈ 1.8 (calculated) | Octanol/water |
- Implications : Poor solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays. Stability testing via HPLC is recommended pre-experiment .
Advanced Research Questions
Q. How does the electronic effect of the 1,1-difluoroethyl group influence the reactivity of the imidazole ring in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nature of the -CF2CH3 group increases the electrophilicity of the imidazole C2 and C4 positions, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Palladium-catalyzed arylation at C4 with aryl boronic acids (yield: 60–75%) .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Study : Conflicting MIC values (e.g., 16 µg/mL vs. 32 µg/mL against S. aureus) may arise from:
- Variable assay conditions (e.g., broth microdilution vs. agar dilution).
- Impurity profiles (e.g., residual solvents affecting microbial growth).
- Resolution : Standardize protocols (CLSI guidelines) and validate purity via HPLC (>95%) before testing .
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities with targets like EGFR (PDB ID: 1M17). The difluoroethyl group may occupy hydrophobic pockets, enhancing binding (ΔG ≈ -8.5 kcal/mol) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB+ = 0.65) and CYP450 inhibition risk .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
